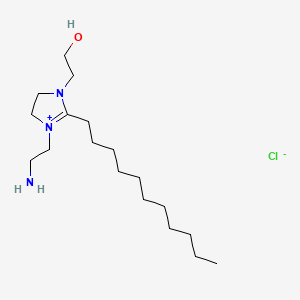

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an aminoethyl group, a hydroxyethyl group, and an undecyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aminoethyl compound with a hydroxyethyl compound in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cyclization and polymerization reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to disruption of membrane integrity and subsequent cell death. It can also inhibit specific enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Hydroxyethyl)-4,5-dihydro-3-(2-aminoethyl)-2-undecyl-1H-imidazolium chloride

- 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-decyl-1H-imidazolium chloride

- 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-dodecyl-1H-imidazolium chloride

Uniqueness

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is unique due to its specific combination of functional groups and chain length. This unique structure imparts specific properties, such as enhanced solubility, stability, and reactivity, making it suitable for a wide range of applications.

Biological Activity

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride, also known by its CAS number 94113-72-1, is a cationic amphiphilic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₃₈ClN₃O

- Molecular Weight : 345.98 g/mol

This compound features an imidazolium ring, which is characteristic of many bioactive ionic liquids and surfactants.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The imidazolium moiety allows it to disrupt lipid bilayers, which can lead to altered membrane permeability and subsequent effects on cellular function.

- Antimicrobial Activity : Several studies have indicated that imidazolium-based compounds exhibit significant antimicrobial properties. These compounds can disrupt bacterial membranes, leading to cell lysis. For instance, a related study showed that amphiphilic imidazolium compounds could effectively mediate gene delivery in vitro, suggesting their potential as antimicrobial agents through similar mechanisms .

- Cytotoxic Effects : Research has indicated that exposure to imidazolium salts can induce cytotoxicity in various cell lines. For example, a study on methylimidazolium ionic liquids demonstrated that they could increase oxidative stress and induce apoptosis in human hepatocarcinoma cells . This suggests that the compound may have similar toxicological profiles.

- Gene Delivery Systems : The compound's amphiphilic nature enables it to form liposomes or micelles in aqueous environments, facilitating the encapsulation and delivery of nucleic acids or drugs . This property has been explored for enhancing the efficiency of gene therapy applications.

Toxicity Profiles

Understanding the toxicity of this compound is crucial for its application in medicinal chemistry. Studies have shown varying degrees of toxicity depending on concentration and exposure duration:

- In Vitro Studies : In human cell lines, the compound has shown cytotoxic effects at higher concentrations (EC50 values reported around 360 μM) leading to apoptosis through reactive oxygen species (ROS) generation .

- In Vivo Studies : Limited data are available regarding in vivo toxicity; however, related compounds have demonstrated acute toxic effects in animal models, indicating potential risks associated with systemic exposure .

Antimicrobial Efficacy

A case study involving a series of amphiphilic imidazolium compounds highlighted their effectiveness against various bacterial strains. The study demonstrated that modifications in the hydrophobic tail significantly influenced antimicrobial activity. The most effective compounds were those with longer alkyl chains, which enhanced membrane disruption capabilities .

Gene Delivery Applications

In another case study focused on gene delivery systems utilizing imidazolium-based lipids, researchers found that these compounds could efficiently encapsulate plasmid DNA and facilitate cellular uptake. This was particularly evident when combined with cholesterol or phosphatidylethanolamine lipids to form stable liposomal formulations .

Properties

CAS No. |

94113-72-1 |

|---|---|

Molecular Formula |

C18H38ClN3O |

Molecular Weight |

348.0 g/mol |

IUPAC Name |

2-[3-(2-aminoethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |

InChI |

InChI=1S/C18H38N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19)14-15-21(18)16-17-22;/h22H,2-17,19H2,1H3;1H/q+1;/p-1 |

InChI Key |

KIZDMKUHXJCWPC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.